2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and its ability to bind strongly to various substrates, making it a valuable component in textile and ink manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of reactions including diazotization, coupling with various aromatic amines, and further sulfonation and chlorination steps .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of strong acids and bases, and the final product is often purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various azo compounds, sulfonated derivatives, and chlorinated aromatic compounds .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of this compound involves its ability to form strong covalent bonds with various substrates. The molecular targets include aromatic rings and amine groups, which allow it to bind effectively to fibers and other materials. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid: A simpler version without the complex azo and triazine groups.
4-Hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-benzenesulfonic acid: Similar azo compound with different substituents.
5-((4-Chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-benzenesulfonic acid: Another variant with different sulfonation patterns.
Uniqueness
What sets 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- apart is its unique combination of functional groups that provide both strong binding properties and vibrant color, making it highly valuable in industrial applications .
Properties
CAS No. |
72987-39-4 |
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Molecular Formula |
C27H22ClN7O16S5 |
Molecular Weight |
896.3 g/mol |
IUPAC Name |
5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H22ClN7O16S5/c28-25-31-26(29-16-2-1-3-18(12-16)53(39,40)41)33-27(32-25)30-20-13-19(54(42,43)44)10-14-11-21(55(45,46)47)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)52(37,38)9-8-51-56(48,49)50/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33) |
InChI Key |
JZWSGEZNRDXUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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